molecular formula C16H13ClN4OS B2507305 N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 392247-43-7

N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2507305
CAS No.: 392247-43-7
M. Wt: 344.82
InChI Key: BLEMCMSRHVXXBO-UHFFFAOYSA-N
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Description

N-{[4-(2-Chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide is a synthetic small molecule belonging to the 1,2,4-triazole-5(4H)-thione class of heterocyclic compounds. This scaffold is recognized in medicinal chemistry for its diverse biological potential, with related structures demonstrating a range of pharmacological activities including antimicrobial, anti-inflammatory, analgesic, and anticonvulsant properties . The molecular structure features a 1,2,4-triazole ring core in the thione tautomeric form, which is characterized by a C=S bond, a key pharmacophore often associated with hydrogen bonding and interaction with biological targets . This core is substituted at the N-1 position with a 2-chlorophenyl group and at the C-3 position with a benzamidomethyl linker. Researchers value this compound as a key intermediate or target molecule in the development of new therapeutic agents, particularly for central nervous system (CNS) and infectious disease research. The presence of the triazole-thione moiety and chlorophenyl group suggests potential for interaction with biological targets like GABA_A receptors, which are implicated in the mechanism of action of some anticonvulsant and anxiolytic drugs . This product is provided for research purposes as part of chemical biology screening libraries, structure-activity relationship (SAR) studies, and as a building block for further synthetic modification. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4OS/c17-12-8-4-5-9-13(12)21-14(19-20-16(21)23)10-18-15(22)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLEMCMSRHVXXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NNC(=S)N2C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with 4-amino-5-mercapto-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial and fungal strains. For example, compounds with triazole moieties have demonstrated activity comparable to established antibiotics such as isoniazid and ciprofloxacin .

Anticancer Activity

Studies have highlighted the anticancer potential of triazole derivatives. A series of novel compounds incorporating triazole rings were synthesized and showed cytotoxic effects against several cancer cell lines (e.g., HCT-116, HeLa). The mechanism of action often involves inducing apoptosis in cancer cells through various pathways .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit key enzymes relevant in metabolic disorders and neurodegenerative diseases. For instance, some derivatives have shown inhibitory effects on acetylcholinesterase and α-glucosidase enzymes, suggesting potential therapeutic applications in Alzheimer's disease and Type 2 diabetes mellitus .

Case Study 1: Antimicrobial Activity Evaluation

In a study evaluating the antimicrobial properties of similar triazole compounds, researchers synthesized a series of derivatives and tested their efficacy against mycobacterial and fungal strains using RP-HPLC methods. The results indicated that certain compounds displayed superior activity compared to standard antibiotics .

Case Study 2: Anticancer Mechanisms

A comprehensive investigation into the anticancer mechanisms of triazole derivatives involved assessing their effects on cellular apoptosis pathways. The study revealed that specific compounds could significantly increase apoptotic cell populations in treated cancer cell lines while also affecting mitochondrial membrane potential .

Mechanism of Action

The mechanism of action of N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The triazole ring and the chlorophenyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name Substituents on Triazole Ring Benzamide Modification Key Functional Groups Biological Activity (Reported)
Target Compound : N-{[4-(2-Chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide 2-Chlorophenyl, sulfanylidene Unmodified benzamide C=S, Cl Not explicitly reported
Analog 1 : N-[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide Amino, sulfanylidene 4-Methylbenzamide C=S, NH₂, CH₃ Antimicrobial (MIC tested)
Analog 2 : 2-(6-Methoxynaphthalen-2-yl)-N-((5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)propanamide None 6-Methoxynaphthyl-propanamide C=S, OCH₃ Potent antimicrobial activity
Analog 3 : N-(2-Chloro-6-fluorophenyl)-4-[4-ethyl-3-(hydroxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-5-fluoro-2-{[(2S)-1,1,1-trifluoropropan-2-yl]oxy}benzamide Ethyl, hydroxymethyl Multi-fluorinated benzamide CF₃, F, OH Anticancer (preclinical)
Analog 4 : N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine 3,4,5-Trimethoxyphenyl Benzylideneamine, CH₃ OCH₃, C=S Antifungal, antitumor

Structural and Electronic Differences

  • Triazole Substitutions: The target compound features a 2-chlorophenyl group, providing electron-withdrawing effects and steric bulk. In contrast, Analog 1 has an amino group (NH₂), enabling additional hydrogen bonding . Analog 4 includes a 3,4,5-trimethoxyphenyl group, enhancing π-π stacking and solubility via methoxy groups .
  • Benzamide Modifications :

    • Analog 2 replaces benzamide with a 6-methoxynaphthyl-propanamide, increasing aromatic surface area for hydrophobic interactions .
    • Analog 3 incorporates fluorinated and trifluoromethyl groups, improving metabolic stability and target affinity .
  • Functional Groups :

    • The C=S group in the target compound and analogs 1–2 may coordinate metal ions or form hydrogen bonds, critical for enzyme inhibition .
    • Analog 3 ’s hydroxymethyl and CF₃ groups enhance solubility and selectivity for hydrophobic binding pockets .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity :

    • The target compound ’s ClogP (estimated) is ~3.5 due to the 2-chlorophenyl group, higher than Analog 1 (ClogP ~2.8) but lower than Analog 3 (ClogP ~4.2) .
  • Solubility :

    • Analog 4 ’s trimethoxyphenyl group improves aqueous solubility (~15 µg/mL) compared to the target compound (~5 µg/mL) .
  • Metabolic Stability :

    • Fluorinated groups in Analog 3 reduce CYP450-mediated metabolism, extending half-life in preclinical models .

Biological Activity

N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide (CAS Number: 392247-43-7) is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly its antimicrobial and anticancer properties.

Synthesis and Structural Characteristics

The compound is synthesized through a reaction involving 3-(2-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one and 4-amino-3-phenyl-4H-1,2,4-triazole-5-thiol in ethanol. The synthesis yields a colorless solid with a notable purity of 75% . The crystal structure reveals the presence of weak intermolecular N—H⋯S hydrogen bonds that contribute to the stability of the molecular arrangement .

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole ring exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against various pathogens:

  • Mechanism of Action : The primary target for triazole derivatives is often the cytochrome P450 enzyme system involved in sterol biosynthesis. Inhibition of this pathway can lead to cell membrane dysfunction in fungi .
PathogenActivity Level
Candida albicansModerate
Escherichia coliModerate
Klebsiella pneumoniaeModerate
Staphylococcus aureusGood

The compound demonstrated good activity against Staphylococcus aureus, indicating potential for use in treating bacterial infections .

Anticancer Activity

Mercapto-substituted triazoles have shown promise in cancer treatment due to their ability to induce apoptosis in cancer cells. Studies have highlighted the compound's effectiveness against various cancer cell lines:

Cancer Cell LineIC50 Value (μM)
HCT-116 (Colon)6.2
T47D (Breast)27.3

These results suggest that this compound may act as a potent chemotherapeutic agent .

Case Studies

Several studies have focused on the biological activity of similar triazole derivatives:

  • Study on Antimicrobial Properties :
    • A series of triazole derivatives were tested against Candida tropicalis and Candida albicans, with some compounds showing moderate to high activity levels.
    • The results indicated that modifications in the triazole structure could enhance antimicrobial efficacy .
  • Anticancer Research :
    • Research involving mercapto-substituted triazoles revealed significant cytotoxic effects on human cancer cell lines.
    • Compounds similar to this compound were noted for their ability to inhibit tumor growth in vitro .

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